Auramycin D
説明
Auramycin D is a member of the anthracycline family of antibiotics, which are characterized by a tetracyclic aglycone structure linked to a sugar moiety . Anthracyclines are renowned for their antitumor properties, primarily through mechanisms like DNA intercalation, topoisomerase II inhibition, and reactive oxygen species (ROS) generation . Auramycin D is hypothesized to share these mechanisms, though its unique substituents may modulate potency, selectivity, and pharmacokinetics compared to other family members.
特性
CAS番号 |
82002-76-4 |
|---|---|
分子式 |
C29H33NO10 |
分子量 |
555.6 g/mol |
IUPAC名 |
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)10-19(39-12)40-18-11-29(2,37)23(28(36)38-5)14-9-15-22(27(35)21(14)18)26(34)20-13(25(15)33)7-6-8-17(20)31/h6-9,12,16,18-19,23-24,31-32,35,37H,10-11H2,1-5H3 |
InChIキー |
QJXJRECTYIMQFD-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O |
同義語 |
auramycin D |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural Comparison of Auramycin D and Analogues
| Compound | Core Structure | Key Functional Groups | Target Specificity |
|---|---|---|---|
| Auramycin D | Anthracyclinone | Hydroxyl, Glycoside | DNA/topoisomerase II |
| Auramycin G | Anthracyclinone | Hydroxyl, Glycoside | Tumor angiogenesis |
| Aigialomycin D | Macrocyclic polyketide | Epoxide, Olefin | Kinases, Apoptosis pathways |
2D vs. 3D Similarity Analysis
PubChem3D studies highlight that 2D structural analogs (e.g., Auramycin D and G) may share functional groups but differ in 3D conformation, affecting binding affinity and biological activity. For instance, Aigialomycin D’s macrocyclic rigidity enables selective kinase inhibition, a feature absent in planar anthracyclines .
Mechanistic and Efficacy Profiles
Antitumor Activity
Auramycin G demonstrated dose-dependent inhibition of gastric cancer cell migration (IC₅₀: 0.5–1.0 mg/L) and angiogenesis in xenograft models .
Selectivity and Toxicity
Aigialomycin D’s macrocyclic structure reduces off-target effects compared to anthracyclines, which are notorious for cardiotoxicity . Auramycin D’s toxicity profile remains uncharacterized but may align with anthracycline trends.
Physicochemical Properties and Solubility
Molecular weight and functional groups significantly influence solubility and bioavailability. Anthracyclines like Auramycin D are typically hydrophilic due to hydroxyl and sugar groups, enabling aqueous formulation. In contrast, Aigialomycin D’s lipophilic macrocycle necessitates lipid-based delivery systems .
Table 3: Physicochemical Properties
| Compound | Molecular Weight (Da) | logP | Solubility (mg/mL) |
|---|---|---|---|
| Auramycin D* | ~600 | 1.2 | 5.0 (aqueous) |
| Aigialomycin D | 434 | 3.8 | 0.1 (DMSO) |
Hypothetical data for Auramycin D inferred from class trends. References:
Challenges in Comparative Analysis
Analytical Limitations
Differentiating Auramycin D from analogues requires advanced techniques like HPLC-MS and 3D conformational modeling due to structural similarities . Evidence from vitamin D research underscores the difficulty in quantifying low-abundance, structurally similar compounds .
Data Gaps
Limited peer-reviewed studies on Auramycin D necessitate extrapolation from related compounds. For robust comparisons, future work should prioritize synthesis, in vitro assays, and proteomic target identification .
Q & A
Q. What statistical approaches are critical for interpreting Auramycin D’s dose-response data?
- Answer :
- Nonlinear regression : Fit sigmoidal curves to calculate potency metrics (IC₅₀, Hill slope).
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Survival analysis : Use Kaplan-Meier curves for in vivo efficacy studies.
Pre-specify analysis plans to avoid p-hacking and report confidence intervals for transparency .
Q. How can researchers integrate multi-omics data to elucidate Auramycin D’s polypharmacology?
- Answer :
- Transcriptomics : RNA-seq to identify differentially expressed pathways.
- Proteomics : TMT labeling for quantitative protein abundance changes.
- Network pharmacology : Use STRING or Cytoscape to map target-pathway interactions.
Apply pathway enrichment tools (DAVID, GSEA) and cross-validate with CRISPR knockout data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
